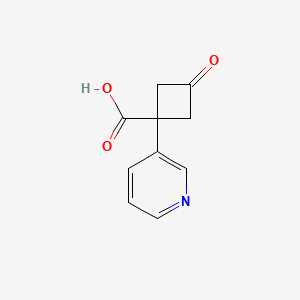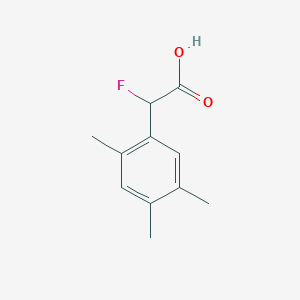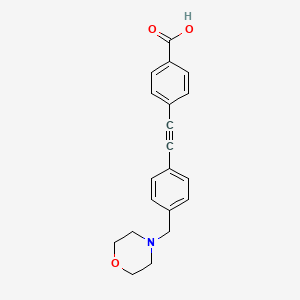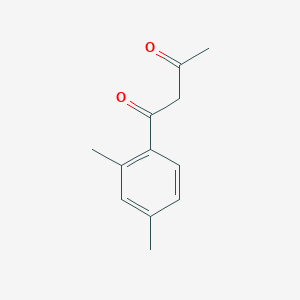
3-Oxo-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Oxo-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid: is an organic compound with the molecular formula C10H9NO3 . It is a derivative of cyclobutane, featuring a pyridine ring attached to the cyclobutane structure. This compound is significant in various fields, including pharmaceuticals, organic synthesis, and scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxo-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid can be achieved through multiple synthetic routes. One common method involves the reaction of acetone, bromine, and malononitrile as raw materials. The solvents used in this process include ethanol, dimethylformamide (DMF), and water. Sodium iodide acts as an activating agent, while tetrabutylammonium bromide (TBAB) serves as a phase transfer catalyst. The reaction proceeds through a three-step process .
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specialized equipment and controlled environments to maintain the desired reaction parameters.
化学反应分析
Types of Reactions: 3-Oxo-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
科学研究应用
3-Oxo-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is employed in the study of biological pathways and mechanisms, particularly in enzyme inhibition and receptor binding studies.
Medicine: It serves as a precursor for the development of pharmaceuticals, including inhibitors for enzymes such as JAK, CETP, and PDE10.
作用机制
The mechanism of action of 3-Oxo-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biological processes, including signal transduction, cell proliferation, and inflammation. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
- 3-Oxocyclobutanecarboxylic acid
- 3-Oxo-1-(pyridin-3-yl)cyclobutane-1-carbonitrile
Comparison: 3-Oxo-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid is unique due to the presence of the pyridine ring, which imparts distinct chemical and biological properties. Compared to 3-Oxocyclobutanecarboxylic acid, the pyridine ring enhances its ability to interact with biological targets, making it more effective in pharmaceutical applications. The compound’s structure also allows for greater versatility in chemical reactions and synthesis .
属性
分子式 |
C10H9NO3 |
|---|---|
分子量 |
191.18 g/mol |
IUPAC 名称 |
3-oxo-1-pyridin-3-ylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C10H9NO3/c12-8-4-10(5-8,9(13)14)7-2-1-3-11-6-7/h1-3,6H,4-5H2,(H,13,14) |
InChI 键 |
SXHYMYUIYRMHMB-UHFFFAOYSA-N |
规范 SMILES |
C1C(=O)CC1(C2=CN=CC=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,3-Bis(1-phenyl-1H-benzo[d]imidazol-2-yl)benzene](/img/structure/B13077496.png)


![tert-butyl (3R,4S)-4-(tert-butylsulfinylamino)-3-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13077519.png)
![4-Methyl-1-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13077522.png)



![2-Propylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13077538.png)




